Thiolane-2-carbaldehyde

Asymmetric Synthesis Organocatalysis Chiral Building Blocks

Thiolane-2-carbaldehyde (also referred to as tetrahydrothiophene-2-carbaldehyde or 2-thiophenecarboxaldehyde, tetrahydro-; CAS 117951-12-9, molecular formula C₅H₈OS, molecular weight 116.18 g/mol) is a saturated five-membered sulfur-containing heterocyclic aldehyde. As a member of the thiolane (tetrahydrothiophene) class, this compound serves as a foundational building block in organic synthesis and medicinal chemistry due to its reactive aldehyde functionality positioned on a conformationally constrained sulfur heterocycle.

Molecular Formula C5H8OS
Molecular Weight 116.18 g/mol
CAS No. 117951-12-9
Cat. No. B3046015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiolane-2-carbaldehyde
CAS117951-12-9
Molecular FormulaC5H8OS
Molecular Weight116.18 g/mol
Structural Identifiers
SMILESC1CC(SC1)C=O
InChIInChI=1S/C5H8OS/c6-4-5-2-1-3-7-5/h4-5H,1-3H2
InChIKeyLZTFMBADYVIKSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiolane-2-carbaldehyde (CAS 117951-12-9): A Versatile Sulfur-Containing Heterocyclic Aldehyde Building Block for Drug Discovery and Asymmetric Synthesis


Thiolane-2-carbaldehyde (also referred to as tetrahydrothiophene-2-carbaldehyde or 2-thiophenecarboxaldehyde, tetrahydro-; CAS 117951-12-9, molecular formula C₅H₈OS, molecular weight 116.18 g/mol) is a saturated five-membered sulfur-containing heterocyclic aldehyde [1]. As a member of the thiolane (tetrahydrothiophene) class, this compound serves as a foundational building block in organic synthesis and medicinal chemistry due to its reactive aldehyde functionality positioned on a conformationally constrained sulfur heterocycle [2]. The thiolane scaffold has been recognized as a consequential bio-functional motif present in diverse natural products and synthetic therapeutics exhibiting anti-viral, anti-cancer, anti-HIV, and immunosuppressive activities [3].

Why Generic Aldehydes or Oxygen-Containing Heterocyclic Analogs Cannot Substitute for Thiolane-2-carbaldehyde in Specialized Synthetic and Drug Discovery Applications


Thiolane-2-carbaldehyde cannot be simply interchanged with structurally analogous aldehydes such as tetrahydrofuran-2-carbaldehyde (its oxygen-containing congener) or simpler aliphatic aldehydes due to fundamental differences in molecular properties and synthetic utility arising from sulfur incorporation. The substitution of oxygen with sulfur introduces distinct conformational preferences (tetrahydrothiophene adopts a different puckering geometry than tetrahydrofuran), altered electronic properties (sulfur is less electronegative and more polarizable than oxygen), and unique reactivity patterns in cross-coupling and organocatalytic transformations [1]. Furthermore, thiolane-containing compounds demonstrate biological activities that are scaffold-specific and cannot be replicated by oxygen-containing heterocycles, as evidenced by the distinct pharmacological profiles observed across the thiolane-based therapeutic landscape spanning anti-viral, anti-cancer, and immunosuppressive agents [2]. The strategic placement of a carbaldehyde group on the chiral thiolane scaffold creates a powerful handle for diastereoselective and enantioselective transformations that are not accessible with non-heterocyclic aldehydes or oxygen-containing analogs [3].

Quantitative Evidence Guide: Differentiating Thiolane-2-carbaldehyde from Structural Analogs Based on Synthetic Efficiency, Enantioselectivity, and Drug Discovery Utility


Enantioselective Synthesis: 96% ee Achieved for Tetrahydrothiophene Carbaldehydes via Organocatalytic Domino Reactions

Tetrahydrothiophene carbaldehydes, of which thiolane-2-carbaldehyde is the parent structure, can be synthesized with excellent enantioselectivity up to 96% ee using L-proline-derived organocatalysts in Michael-aldol domino reactions [1]. This stereochemical outcome is dependent on the specific sulfur-containing heterocyclic scaffold and cannot be achieved with comparable oxygen-containing heterocycles under identical conditions. The high enantioselectivity demonstrates the privileged nature of the thiolane scaffold for asymmetric transformations .

Asymmetric Synthesis Organocatalysis Chiral Building Blocks

Reactivity Differentiation: Sulfur-Containing Heterocyclic Aldehyde Exhibits Distinct Electronic Properties from Oxygen Analogs in Cross-Coupling and Catalytic Transformations

The substitution of oxygen with sulfur in the five-membered heterocyclic ring fundamentally alters the electronic environment of the aldehyde functionality in thiolane-2-carbaldehyde. Sulfur's lower electronegativity (2.58 vs. 3.44 for oxygen) and greater polarizability result in distinct reactivity patterns compared to tetrahydrofuran-2-carbaldehyde [1]. Additionally, sulfur-containing heterocycles demonstrate enhanced ability to stabilize transition metal intermediates in cross-coupling reactions due to sulfur's chelating capacity, enabling transformations that oxygen-containing analogs cannot facilitate with comparable efficiency [2].

Cross-Coupling Reactions Organocatalysis Heterocyclic Chemistry

Metabolic Stability Differentiation: Sulfur-Containing Heterocycles Exhibit Distinct Cytochrome P450 Oxidation Profiles Compared to Oxygen Analogs

Sulfur-containing heterocyclic groups undergo distinct metabolic oxidation pathways compared to their oxygen-containing counterparts. Studies using the bacterial enzyme CYP199A4 demonstrate that sulfur-containing heterocycles (thiophene derivatives) are oxidized almost exclusively via sulfoxidation, whereas oxygen-containing heterocycles follow different metabolic routes [1]. This divergence in metabolic fate has significant implications for pharmacokinetic optimization in drug discovery programs. Thiolane-based therapeutics have demonstrated favorable metabolic stability profiles that contribute to their anti-viral and anti-cancer activities [2].

Drug Metabolism Cytochrome P450 Metabolic Stability

Optimal Research and Industrial Application Scenarios for Thiolane-2-carbaldehyde (CAS 117951-12-9) Based on Quantitative Differentiation Evidence


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates Requiring High Enantioselectivity

Thiolane-2-carbaldehyde is optimally deployed as a chiral building block in asymmetric organocatalytic domino reactions to construct enantiomerically enriched tetrahydrothiophene-containing pharmaceutical intermediates. The demonstrated ability to achieve 96% ee using L-proline-derived catalysts provides a reliable synthetic route to stereochemically pure compounds that are essential for drug candidates where chirality dictates biological activity and regulatory approval [1]. This application scenario is particularly relevant for medicinal chemistry programs developing anti-viral, anti-cancer, or immunosuppressive agents where the thiolane scaffold has established therapeutic relevance [2].

Sulfur-Specific Cross-Coupling and Transition Metal-Catalyzed Transformations

The unique electronic properties of the sulfur atom in thiolane-2-carbaldehyde enable its use in cross-coupling and transition metal-catalyzed reactions where oxygen-containing heterocyclic aldehydes exhibit poor reactivity or inadequate intermediate stabilization. The chelating capacity of the sulfur atom facilitates metal coordination and intermediate stabilization that oxygen cannot replicate due to its higher electronegativity and smaller atomic radius [1]. This application is critical for constructing complex molecular architectures that incorporate sulfur heterocycles as pharmacophoric elements in drug discovery and materials science [2].

Medicinal Chemistry Lead Optimization Requiring Metabolic Profile Differentiation

In drug discovery programs seeking to differentiate lead series based on metabolic stability and cytochrome P450 interaction profiles, thiolane-2-carbaldehyde offers a distinct metabolic fate compared to oxygen-containing heterocyclic aldehydes. The exclusive sulfoxidation pathway available to sulfur-containing heterocycles provides medicinal chemists with an orthogonal handle to modulate pharmacokinetic properties, reduce oxidative metabolic liabilities, and achieve intellectual property differentiation from oxygen-containing scaffold series [1]. This scenario is particularly relevant for programs targeting diseases where metabolic stability is a critical optimization parameter [2].

Synthesis of Thiolane-Based Bioactive Natural Product Analogs and Therapeutics

Thiolane-2-carbaldehyde serves as a foundational building block for constructing analogs of bioactive natural products containing the thiolane motif, including Nuphar sesquiterpene thioalkaloids, thiosugar sulphonium salts from Salacia species, albomycins, and 4'-thionucleosides [1]. These natural product-derived scaffolds have demonstrated anti-viral, anti-cancer, anti-platelet, α-glucosidase inhibition, and anti-HIV activities [2]. The aldehyde functionality provides a versatile handle for further functionalization and scaffold elaboration, making this compound essential for medicinal chemistry campaigns exploring thiolane-based therapeutic space.

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